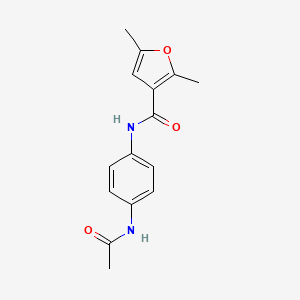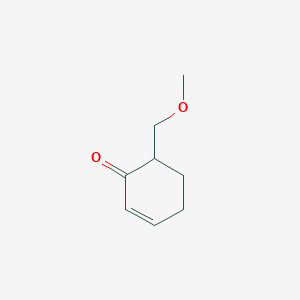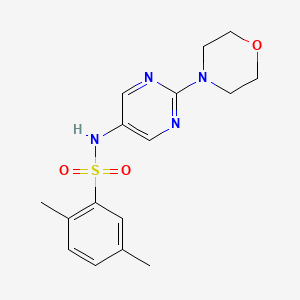
2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide group, which is a common feature in many pharmaceutical drugs due to its bioactive properties . The molecule also contains a pyrimidine ring, which is a basic structure in many biological compounds, such as nucleotides in DNA and RNA .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or cyclization processes . For instance, pyrimidine derivatives can be synthesized through reactions involving amines and carbonyls .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The morpholinopyrimidinyl group would likely contribute to the polarity of the molecule, while the dimethylbenzenesulfonamide group could contribute to its lipophilicity .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. The pyrimidine ring, for instance, is known to participate in a variety of reactions, including substitutions and additions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the polar morpholinopyrimidinyl group and the lipophilic dimethylbenzenesulfonamide group could influence its solubility properties .
Scientific Research Applications
Synthesis and Biological Evaluation
- Novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial potential against various pathogens. For instance, thiourea derivatives bearing the benzenesulfonamide moiety have shown significant activity against Mycobacterium tuberculosis, with specific compounds exhibiting high antimicrobial activity (Ghorab et al., 2017). This research highlights the role of structural modifications in enhancing the antimicrobial efficacy of sulfonamide derivatives.
Spectroscopic and Molecular Structure Investigation
- Comprehensive studies on sulfamethazine Schiff-base derivatives, including spectroscopic analysis and quantum chemical calculations, have provided insights into their stability and electronic structures. Such investigations contribute to understanding the structure-activity relationship, which is crucial for the development of more effective drugs (Mansour & Ghani, 2013).
Antioxidant and Enzyme Inhibitory Profile
- Sulfonamides incorporating triazine motifs have been examined for their antioxidant properties and as inhibitors of several enzymes relevant to diseases like Alzheimer's, Parkinson's, and pigmentation disorders. These compounds showed moderate to significant inhibitory potency against enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase, indicating their potential therapeutic applications (Lolak et al., 2020).
Antimicrobial Evaluation of Quinoline-Sulfonamide Compounds
- The synthesis of quinoline clubbed with sulfonamide moiety and their evaluation as antimicrobial agents demonstrate the versatility of sulfonamide derivatives in combating bacterial infections. Certain compounds have displayed high activity against Gram-positive bacteria, showcasing the potential for developing new antimicrobial drugs (Biointerface Research in Applied Chemistry, 2019).
Carbonic Anhydrase Inhibitors for Anticancer Applications
- Ureido benzenesulfonamides incorporating triazine moieties have been identified as potent inhibitors of human carbonic anhydrase isoforms, particularly those associated with cancer, like hCA IX. These findings suggest a promising avenue for the development of anticancer agents with high selectivity and potency (Lolak et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-dimethyl-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-12-3-4-13(2)15(9-12)24(21,22)19-14-10-17-16(18-11-14)20-5-7-23-8-6-20/h3-4,9-11,19H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNOCCZSZOBDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2471553.png)
![Ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2471555.png)

![1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2471558.png)
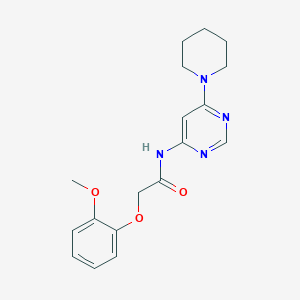
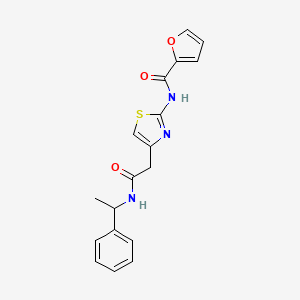
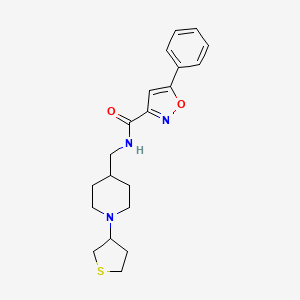
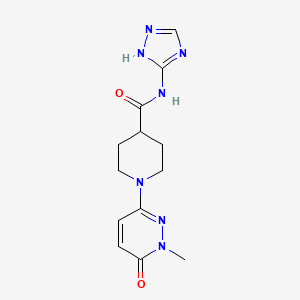
![5-Chloro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2471563.png)
![12-[(2-Methylquinolin-8-yl)oxy]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2471566.png)
![3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2471568.png)
